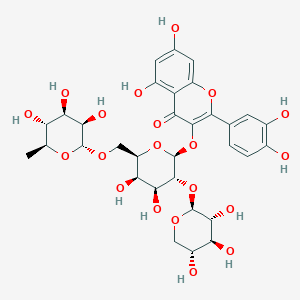

Mutabiloside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C32H38O20 |

|---|---|

Peso molecular |

742.6 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21-,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1 |

Clave InChI |

RLTNQOUWXZXZCS-MBVAAFKCSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of Mutabiloside?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity known as Mutabiloside. Due to the limited availability of published peer-reviewed literature on this compound, this document primarily focuses on its chemical structure and predicted properties based on available database information. At present, detailed experimental protocols for its isolation, synthesis, and characterization, as well as comprehensive data on its biological activities and associated signaling pathways, are not available in the public domain.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one[1]. Its chemical structure is characterized by a central furanone ring linked to a long aliphatic chain containing two tetrahydrofuran (B95107) rings and multiple hydroxyl groups.

A 2D representation of the chemical structure of this compound is provided below:

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Quantitative chemical data for this compound, as available from public chemical databases, is summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C35H62O8 | PubChem[1] |

| Molecular Weight | 610.9 g/mol | PubChem[1] |

| Exact Mass | 610.44446893 Da | PubChem[1] |

| CAS Number | 189747-98-6 | PubChem[1] |

| Predicted XLogP3 | 7.1 | PubChem |

| Predicted Hydrogen Bond Donors | 4 | PubChem |

| Predicted Hydrogen Bond Acceptors | 8 | PubChem |

| Predicted Rotatable Bond Count | 22 | PubChem |

Table 1. Summary of Chemical Properties of this compound.

Experimental Data and Protocols

As of the date of this document, a thorough search of scientific literature and chemical databases has not yielded any published experimental protocols for the isolation, chemical synthesis, or biological testing of this compound. Information regarding its natural source, if any, is also not documented.

Spectroscopic data, which is crucial for the definitive identification and structural elucidation of a chemical compound, is not publicly available. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published 1H or 13C NMR data could be located.

-

Mass Spectrometry (MS): While predicted mass-to-charge ratios for various adducts are computationally available, no experimental mass spectrometry data has been found in the literature.

Biological Activity and Signaling Pathways

There is currently no information available in peer-reviewed scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways associated with its potential mechanism of action have been identified or proposed.

Logical Relationship Diagram

Due to the absence of experimental data on the biological effects and mechanism of action of this compound, a signaling pathway diagram cannot be constructed. However, a logical workflow for the future investigation of this compound can be proposed.

Caption: Proposed research workflow for the characterization of this compound.

Conclusion

This compound is a chemically defined entity with a known structure and basic computed properties. However, there is a significant lack of published scientific research on this compound. The absence of experimental data on its isolation, synthesis, spectroscopic properties, and biological activity prevents a more in-depth technical analysis. The information presented in this guide is based solely on the data available in public chemical databases. Further research, as outlined in the proposed workflow, is necessary to elucidate the chemical and biological characteristics of this compound. This would be a prerequisite for any consideration in drug development or other scientific applications.

References

Unveiling Mutabiloside: A Technical Guide to its Discovery, Origin, and Anti-Allergic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutabiloside is a recently discovered flavonol triglycoside with demonstrated anti-allergic properties. This technical guide provides a comprehensive overview of its discovery, natural origin, chemical structure, and biological activity. Detailed experimental protocols for its isolation and the assessment of its anti-allergic effects are presented, alongside quantitative data and a proposed mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this novel natural compound.

Discovery and Origin

This compound was first isolated from the petals of the Confederate Rose (Hibiscus mutabilis L. 'versicolor' MAKINO), a plant known for its dramatic flower color change.[1][2] The discovery was the result of bioassay-directed fractionation of a methanol (B129727) extract of the flower petals, which showed promising allergy-preventive activity in an in vivo mouse model.[1][2]

Chemical Structure:

This compound is chemically identified as quercetin (B1663063) 3-O-[β-D-xylopyranosyl(1→2)-α-L-rhamnopyranosyl(1→6)]-β-D-galactopyranoside.[1] Its structure was elucidated using spectroscopic methods.

Quantitative Data on Anti-Allergic Effects

The anti-allergic activity of this compound was assessed using an in vivo model of hen egg-white lysozyme (B549824) (HEL)-sensitized mice. The primary endpoint was the measurement of decreased blood flow in the tail vein upon allergen challenge, a physiological response indicative of an allergic reaction in this model. While the initial research paper qualitatively describes the effects as "significant," specific quantitative data on the percentage of blood flow inhibition was not available in the public domain. For comparative purposes, the following table structure is provided for researchers to populate with their own experimental data.

| Compound | Concentration/Dose | % Inhibition of Blood Flow Decrease (Mean ± SD) | p-value |

| This compound | Data not available | Data not available | Data not available |

| Positive Control | Data not available | Data not available | Data not available |

| Vehicle Control | Data not available | Data not available | Data not available |

Experimental Protocols

Isolation and Purification of this compound from Hibiscus mutabilis Petals

The following is a representative protocol for the isolation of flavonol glycosides from plant material, based on common phytochemical techniques. The specific details of the original isolation of this compound may vary.

-

Extraction:

-

Air-dried and powdered petals of Hibiscus mutabilis are extracted with methanol (MeOH) at room temperature.

-

The extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The fractions are concentrated, and the anti-allergic activity of each fraction is tested to identify the active fraction(s).

-

-

Chromatographic Purification:

-

The active fraction (e.g., the n-BuOH fraction) is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, Sephadex LH-20, or silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, for example, water to methanol for reversed-phase chromatography, or chloroform to methanol for normal-phase chromatography.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry (MS).

-

In Vivo Anti-Allergic Activity Assay (HEL-Sensitized Mouse Model)

This protocol describes a general method for inducing and assessing allergic reactions in mice using hen egg-white lysozyme (HEL) as the allergen.

-

Animals:

-

Male ddY mice are typically used.

-

-

Sensitization:

-

Mice are sensitized by an intraperitoneal injection of HEL solution. The concentration and volume of the HEL solution, as well as the sensitization schedule, should be optimized for the specific experimental setup. For example, a common protocol involves a single injection of 12.5 µg of HEL per mouse.

-

-

Drug Administration:

-

The test compound (this compound) is administered orally or intraperitoneally at various doses prior to the allergen challenge. A vehicle control group and a positive control group (e.g., an antihistamine) should be included.

-

-

Allergen Challenge and Blood Flow Measurement:

-

After a specific period following sensitization (e.g., 7 days), mice are anesthetized.

-

A baseline blood flow measurement is taken from the tail vein using a non-contact laser blood flowmeter.

-

An intravenous injection of HEL is administered to challenge the sensitized mice.

-

Blood flow in the tail vein is continuously monitored for a set period (e.g., 10 minutes) after the challenge.

-

-

Data Analysis:

-

The decrease in blood flow is calculated as the percentage change from the baseline.

-

The inhibitory effect of the test compound is determined by comparing the blood flow decrease in the treated groups to the vehicle control group.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which this compound exerts its anti-allergic effects has not yet been elucidated. However, based on the known mechanisms of other flavonols, a plausible mechanism involves the modulation of mast cell degranulation.

Flavonoids are known to inhibit the release of pro-inflammatory mediators such as histamine, prostaglandins, and leukotrienes from mast cells. This is often achieved by interfering with the intracellular signaling cascade initiated by the cross-linking of IgE receptors (FcεRI) on the mast cell surface. Potential points of intervention include the inhibition of intracellular calcium influx and the modulation of protein kinase C (PKC) activity, both of which are critical for mast cell degranulation.

Below is a conceptual diagram illustrating the general workflow for isolating and testing this compound.

Below is a diagram illustrating a plausible signaling pathway for the anti-allergic action of flavonol glycosides like this compound.

Conclusion

This compound represents a promising new lead compound for the development of novel anti-allergic therapies. Its natural origin and demonstrated in vivo activity warrant further investigation into its precise mechanism of action, safety profile, and therapeutic potential. This guide provides a foundational framework for researchers to build upon in their exploration of this intriguing flavonol triglycoside.

References

Unraveling "Mutabiloside": A Search for a Phantom Compound

Despite a comprehensive search of chemical and biological databases, the compound "Mutabiloside" remains elusive. This investigation sought to produce an in-depth technical guide on the natural sources of this compound, aimed at researchers and drug development professionals. However, the foundational step – identifying the compound itself – has proven to be a significant hurdle, suggesting that "this compound" may be a misnomer, a newly discovered molecule yet to be widely cataloged, or a highly obscure natural product.

Our initial and subsequent targeted searches using various spellings and related chemical terms across multiple scientific search engines and databases, including PubChem, have yielded no results for a compound specifically named "this compound." The search did retrieve information on other similarly named glycosides, such as Mudanoside B, Mudanpioside H, Tribuloside, and Poliumoside, but no direct link or synonymity to "this compound" could be established.

Without a confirmed chemical structure, CAS number, or definitive scientific literature referencing "this compound," it is impossible to proceed with the core requirements of the requested technical guide. This includes summarizing quantitative data on its natural sources, providing detailed experimental protocols for its isolation, and creating diagrams of its biosynthetic pathways.

Therefore, we are unable to provide the requested in-depth technical guide. We advise the user to verify the spelling and name of the compound of interest. Should a corrected name or additional identifying information become available, a renewed search for its natural sources and related scientific data can be initiated. At present, the trail for "this compound" runs cold, leaving its existence and origins a mystery within the vast landscape of natural products.

The Biosynthesis of Mutabiloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutabiloside, a novel flavonol triglycoside identified as quercetin (B1663063) 3-O-[β-D-xylopyranosyl(1→2)-α-L-rhamnopyranosyl(1→6)]-β-D-galactopyranoside, is a natural product isolated from Hibiscus mutabilis[1][2]. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on established knowledge of flavonoid and glycoside biosynthesis in plants. The guide details the synthesis of the quercetin aglycone via the phenylpropanoid and flavonoid pathways, the formation of the requisite sugar moieties, and the sequential glycosylation steps. Detailed experimental protocols for key analytical techniques are provided, and quantitative data from related studies are summarized. This document serves as a foundational resource for researchers interested in the biosynthesis, bioengineering, and pharmaceutical applications of this compound and related flavonol glycosides.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Glycosylation of flavonoids significantly impacts their chemical properties, such as solubility and stability, and can modulate their bioactivity. This compound is a complex flavonol triglycoside, the biosynthesis of which involves a multi-step enzymatic pathway. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the development of novel derivatives with enhanced therapeutic properties. This guide elucidates the likely biosynthetic route to this compound, drawing parallels from well-characterized pathways of similar compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Biosynthesis of the Aglycone (Quercetin): This involves the general phenylpropanoid pathway followed by the flavonoid biosynthesis pathway.

-

Biosynthesis of the Sugar Moieties: The formation of activated sugar donors (UDP-sugars) for D-xylose, L-rhamnose, and D-galactose.

-

Stepwise Glycosylation: The sequential attachment of the sugar moieties to the quercetin core by specific glycosyltransferases.

Biosynthesis of the Quercetin Aglycone

The formation of quercetin begins with the primary metabolite L-phenylalanine, which enters the phenylpropanoid pathway.

2.1.1. Phenylpropanoid Pathway

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA.

-

Step 1: Deamination of L-Phenylalanine. L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) .

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

-

Step 3: Ligation to Coenzyme A. p-Coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) .

2.1.2. Flavonoid Biosynthesis Pathway

p-Coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway, leading to the formation of quercetin.

-

Step 4: Chalcone (B49325) Synthesis. One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin (B18129) chalcone.

-

Step 5: Isomerization. Naringenin chalcone is isomerized to naringenin (a flavanone) by chalcone isomerase (CHI) .

-

Step 6: Hydroxylation. Naringenin is hydroxylated to dihydrokaempferol (B1209521) by flavanone 3-hydroxylase (F3H) .

-

Step 7: Further Hydroxylation. Dihydrokaempferol is hydroxylated to dihydroquercetin by flavonoid 3'-hydroxylase (F3'H) .

-

Step 8: Desaturation. Dihydroquercetin is oxidized to quercetin by flavonol synthase (FLS) .

Biosynthesis of Sugar Moieties

The sugar moieties in this compound (D-galactose, L-rhamnose, and D-xylose) are synthesized from glucose-1-phosphate and subsequently activated to their UDP-sugar forms.

-

UDP-D-galactose: UDP-glucose is converted to UDP-D-galactose by UDP-glucose 4-epimerase .

-

UDP-L-rhamnose: The biosynthesis from glucose-1-phosphate involves a series of enzymatic steps starting with the formation of dTDP-D-glucose, which is then converted to dTDP-L-rhamnose.

-

UDP-D-xylose: UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose 6-dehydrogenase , which is then decarboxylated by UDP-glucuronate decarboxylase to yield UDP-D-xylose.

Stepwise Glycosylation of Quercetin

The final stage in this compound biosynthesis is the sequential attachment of the three sugar moieties to the quercetin aglycone. This is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) .

-

Galactosylation: Quercetin is first glycosylated at the 3-hydroxyl position with UDP-D-galactose by a flavonol 3-O-galactosyltransferase (F3GT) to form quercetin 3-O-β-D-galactopyranoside.

-

Rhamnosylation: The resulting monoglucoside is then rhamnosylated at the 6-position of the galactose moiety by a rhamnosyltransferase using UDP-L-rhamnose as the sugar donor. This forms the (1→6) linkage.

-

Xylosylation: Finally, a xylosyltransferase attaches a xylose unit to the 2-position of the rhamnose moiety using UDP-D-xylose, forming the (1→2) linkage and completing the synthesis of this compound.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis are not yet available. However, kinetic parameters for homologous enzymes from other plant species provide valuable benchmarks.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism |

| PAL | L-Phenylalanine | 30 - 300 | Varies | Various plants |

| CHS | p-Coumaroyl-CoA | 1 - 10 | Varies | Various plants |

| FLS | Dihydroquercetin | 10 - 50 | Varies | Various plants |

| F3GT | Quercetin | 5 - 20 | Varies | Vitis vinifera |

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of biosynthetic enzymes, such as glycosyltransferases, typically follows a standard workflow.

Protocol: In Vitro Assay for a Flavonol Glycosyltransferase

Objective: To determine the activity and substrate specificity of a candidate glycosyltransferase.

Materials:

-

Purified recombinant glycosyltransferase

-

Quercetin (or other flavonol aglycone)

-

UDP-sugar (e.g., UDP-galactose)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Stop solution (e.g., 20% trichloroacetic acid)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the assay buffer, flavonol substrate (e.g., 100 µM quercetin dissolved in DMSO), and UDP-sugar (e.g., 1 mM).

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme (e.g., 1-5 µg).

-

Incubate for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Centrifuge the mixture to pellet precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the glycosylated product. The product can be identified by comparing its retention time with a standard (if available) and by LC-MS analysis.

Conclusion

The biosynthesis of this compound is a complex process that involves the coordinated action of numerous enzymes from primary and secondary metabolism. This guide provides a putative pathway based on the well-established principles of flavonoid and glycoside biosynthesis. The aglycone, quercetin, is synthesized through the phenylpropanoid and flavonoid pathways. The sugar moieties are derived from glucose and activated to their UDP-sugar forms. Finally, a series of glycosyltransferases likely catalyze the sequential attachment of galactose, rhamnose, and xylose to the quercetin core. Further research, including the identification and characterization of the specific genes and enzymes from Hibiscus mutabilis, is required to fully elucidate this pathway. The information presented here provides a solid foundation for future investigations into the bioengineering and pharmaceutical development of this compound.

References

Unveiling Mutabiloside C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Mutabiloside C, a natural product of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, and compiles available data on its biological activity, and experimental protocols.

Chemical Identification

This compound C is a natural compound that has been isolated and characterized. The definitive chemical identifiers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

| CAS Number | 223667-27-4 |

| Molecular Formula | C6H11KO7 |

| Molecular Weight | 234.25 g/mol |

Biological Activity and Therapeutic Potential

While research on this compound C is in its early stages, preliminary studies and the activities of structurally related compounds suggest potential biological activities. Flavanols, a broad class of natural products to which compounds with similar structural motifs belong, are known to exhibit a range of beneficial health properties. These include antioxidant, anticarcinogen, cardioprotective, anti-microbial, anti-viral, and neuroprotective effects[1]. Further investigation into the specific bioactivities of this compound C is warranted to determine its therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of natural products are crucial for reproducible research. While specific protocols for this compound C are not widely published, the following section outlines a general workflow for the bioassay-guided isolation of bioactive compounds from natural sources, which can be adapted for this compound.

General Workflow for Bioassay-Guided Isolation

This workflow represents a typical process for isolating and identifying bioactive compounds from a natural source, such as a plant or microorganism.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mutabiloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutabiloside, a novel flavonol triglycoside, has been identified as a promising natural compound with significant anti-allergic properties. Isolated from the petals of Hibiscus mutabilis L. 'versicolor' MAKINO, its unique chemical structure and biological activity warrant detailed investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its putative mechanism of action in modulating allergic responses. All quantitative data are summarized for clarity, and key experimental and signaling pathways are visualized to facilitate understanding.

Introduction

This compound is a complex flavonoid glycoside, structurally identified as quercetin (B1663063) 3-O-[beta-D-xylopyranosyl(1→2)-alpha-L-rhamnopyranosyl(1→6)]-beta-D-galactopyranoside.[1] Its discovery has opened new avenues for the exploration of plant-derived compounds in the management of allergic disorders. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities, and this compound, as a quercetin derivative, is of particular interest due to the well-documented anti-inflammatory and anti-allergic effects of its aglycone, quercetin.[2][3] This guide aims to consolidate the current knowledge on this compound to support further research and development.

Physical and Chemical Properties

Detailed quantitative data for the physical and chemical properties of this compound are crucial for its synthesis, formulation, and analytical method development. The following table summarizes the key physicochemical parameters.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(β-D-xylopyranosyl)-6-O-(α-L-rhamnopyranosyl)-β-D-galactopyranosyl]oxy]-4H-chromen-4-one | |

| Chemical Formula | C32H38O20 | |

| Molecular Weight | 742.6 g/mol | |

| Appearance | Amorphous powder | |

| Solubility | Soluble in methanol (B129727) | [1] |

| UV λmax (MeOH) | 257, 356 nm | |

| IR (KBr) νmax | 3400 (OH), 1655 (C=O), 1610, 1505, 1450 (aromatic ring) cm⁻¹ |

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the bioassay-directed fractionation method used to isolate this compound from the petals of Hibiscus mutabilis.[1]

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: Fresh petals of H. mutabilis are extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Bioassay-Guided Fractionation: The resulting fractions are tested for their anti-allergic activity. The n-BuOH fraction, showing the highest activity, is selected for further purification.

-

Column Chromatography (Diaion HP-20): The active n-BuOH fraction is subjected to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of water and methanol.

-

Silica (B1680970) Gel Chromatography: The active fractions from the previous step are combined and further purified by silica gel column chromatography using a chloroform-methanol-water solvent system.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a methanol-water-acetic acid mobile phase to yield pure this compound.

Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: The UV spectrum in methanol shows absorption maxima at 257 and 356 nm, which are characteristic of a quercetin-type flavonol structure.

-

Infrared (IR) Spectroscopy: The IR spectrum (KBr) exhibits characteristic absorption bands for hydroxyl groups (3400 cm⁻¹), a conjugated carbonyl group (1655 cm⁻¹), and aromatic rings (1610, 1505, 1450 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation, including the identification of the sugar moieties and the determination of their linkage to the quercetin aglycone and to each other.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-allergic effects. While the precise signaling pathway for this compound is still under investigation, the known mechanisms of its aglycone, quercetin, and other related glycosides provide a strong basis for its putative mechanism of action. The anti-allergic effects of quercetin are attributed to its ability to inhibit the release of histamine (B1213489) and other pro-inflammatory mediators from mast cells.

The proposed mechanism involves the modulation of key signaling pathways initiated by the cross-linking of the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils.

References

Mutabiloside: Unraveling the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A comprehensive search of publicly available scientific literature and databases has revealed no specific information on a compound named "mutabiloside." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer for another substance. Consequently, a detailed analysis of its mechanism of action, including specific signaling pathways, quantitative data, and experimental protocols, cannot be provided at this time.

This guide, therefore, aims to provide a foundational framework for investigating the mechanism of action of a novel glycoside compound, using established methodologies and theoretical models relevant to natural product drug discovery. The subsequent sections will outline the general approaches, potential signaling pathways commonly modulated by natural glycosides, and the types of experimental data and protocols that would be necessary to elucidate the mechanism of action of a compound like this compound, should it be identified and characterized.

General Approach to Elucidating the Mechanism of Action of a Novel Glycoside

The investigation into the mechanism of action of a new chemical entity, such as a putative "this compound," would typically follow a structured, multi-disciplinary approach. This process begins with initial screening for biological activity and progresses to detailed molecular-level investigations.

Initial Biological Screening

The first step involves broad-spectrum screening to identify the general biological effects of the compound. This can be accomplished through a variety of in vitro assays.

Table 1: Initial In Vitro Biological Screening Assays

| Assay Type | Purpose | Example Cell Lines | Key Readouts |

| Cytotoxicity Assays | To determine the concentration at which the compound is toxic to cells. | HeLa, HEK293, HepG2 | IC50 (half-maximal inhibitory concentration) |

| Anti-inflammatory Assays | To assess the potential to reduce inflammation. | RAW 264.7 macrophages | Nitric oxide (NO) production, pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) |

| Antimicrobial Assays | To evaluate activity against bacteria and fungi. | E. coli, S. aureus, C. albicans | Minimum Inhibitory Concentration (MIC) |

| Anticancer Proliferation Assays | To test for inhibition of cancer cell growth. | MCF-7 (breast), A549 (lung) | Cell viability, proliferation rates |

Target Identification and Pathway Analysis

Once a significant biological activity is confirmed, the next phase focuses on identifying the molecular target(s) and the signaling pathways involved. This often involves a combination of computational and experimental techniques.

Potential Signaling Pathways Modulated by Natural Glycosides

Based on the activities of known glycosidic natural products, several key signaling pathways are plausible targets for a compound like "this compound." The following sections describe these pathways and how their modulation can be visualized.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[1] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in cellular responses to a variety of stimuli, leading to proliferation, differentiation, inflammation, and apoptosis. It is a common target for anti-cancer and anti-inflammatory drugs.

Caption: Potential points of inhibition in the MAPK signaling cascade by this compound.

Experimental Protocols for Pathway Elucidation

To determine if "this compound" interacts with these or other pathways, specific experimental protocols would need to be employed.

Western Blot Analysis for Protein Phosphorylation

Objective: To measure the levels of key phosphorylated proteins in a signaling cascade after treatment with the compound.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 for inflammation studies) to 80% confluency. Treat cells with a stimulant (e.g., LPS for NF-κB or MAPK activation) in the presence or absence of varying concentrations of "this compound" for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Objective: To measure the mRNA levels of target genes downstream of a signaling pathway.

Methodology:

-

Cell Culture and Treatment: Treat cells as described for Western blot analysis.

-

RNA Extraction: Isolate total RNA from the cells using a TRIzol-based method or a commercial kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

All quantitative data from these experiments should be summarized in tables for clear comparison.

Table 2: Hypothetical Effect of this compound on LPS-Induced NO Production

| Treatment | Concentration (µM) | NO Production (% of Control) |

| Control (no LPS) | - | 0.5 ± 0.1 |

| LPS (1 µg/mL) | - | 100 ± 5.2 |

| LPS + this compound | 1 | 85.3 ± 4.1 |

| LPS + this compound | 10 | 42.1 ± 3.5 |

| LPS + this compound | 50 | 15.8 ± 2.2 |

Table 3: Hypothetical Effect of this compound on Gene Expression

| Treatment | Target Gene | Relative mRNA Expression (Fold Change) |

| LPS + this compound (10 µM) | TNF-α | 0.45 ± 0.05 |

| LPS + this compound (10 µM) | IL-6 | 0.38 ± 0.04 |

| LPS + this compound (10 µM) | COX-2 | 0.52 ± 0.06 |

Conclusion and Future Directions

While the specific mechanism of action for "this compound" remains unknown due to a lack of available data, this guide provides a comprehensive framework for its potential investigation. The outlined experimental approaches, focusing on key signaling pathways like NF-κB and MAPK, represent the standard in the field of natural product pharmacology. Should "this compound" become available for study, these protocols and analytical frameworks would be essential in elucidating its biological function and therapeutic potential. Future research should prioritize the isolation and structural characterization of this putative compound, followed by the systematic biological and mechanistic evaluations described herein.

References

The Potential Biological Activities of Podophyllotoxin Glucosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podophyllotoxin (B1678966), a naturally occurring aryltetralin lignan, has long been recognized for its potent cytotoxic and antineoplastic properties. However, its clinical utility has been hampered by significant toxicity. This has led to the development of numerous semi-synthetic derivatives, with a particular focus on glycosidic analogs to enhance therapeutic indices. This guide provides a comprehensive overview of the biological activities of podophyllotoxin glucosides, a class of compounds that has demonstrated significant promise in the field of oncology. We will delve into their anticancer activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. While the specific term "Mutabiloside" did not yield direct results in a comprehensive literature search, the extensive data available for structurally related podophyllotoxin glucosides, such as 4'-demethylepipodophyllotoxin-β-D-glucoside and its analogs, provides a robust foundation for understanding the potential of this compound class.

Anticancer Activity: Quantitative Analysis

The cytotoxic effects of various podophyllotoxin glucosides have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values for different podophyllotoxin derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4DPG (4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside) | K562 | 0.00779 | [1] |

| Etoposide (B1684455) (VP-16) | K562 | 22.3 | [1] |

| Podophyllotoxin Derivative 9l | HeLa | 7.93 | [2][3] |

| Podophyllotoxin Derivative 9l | K562 | 6.42 | [2] |

| Podophyllotoxin Derivative 9l | K562/A02 (drug-resistant) | 6.89 | |

| Podophyllotoxin Derivative 9i | HeLa | 0.19 | |

| Podophyllotoxin Derivative 9e | K562 | More potent than Etoposide | |

| Podophyllotoxin Derivatives 9g, 9j, 9k, 9l, 9m | K562/A02 (drug-resistant) | 6.89 - 43.84 |

Mechanisms of Action

The anticancer activity of podophyllotoxin glucosides is attributed to several distinct mechanisms, primarily centered on the disruption of cellular division and the induction of programmed cell death (apoptosis).

Microtubule Depolymerization

Certain podophyllotoxin glucosides, such as 4DPG, exert their cytotoxic effects by inhibiting microtubule assembly. Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the mitotic phase, ultimately leading to apoptosis.

Topoisomerase II Inhibition

In contrast to direct microtubule interaction, some of the most clinically successful podophyllotoxin derivatives, like etoposide (VP-16), function as topoisomerase II inhibitors. Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication and transcription. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and the induction of apoptosis. It is important to note that etoposide itself does not interfere with microtubule assembly.

Induction of Apoptosis via Signaling Pathways

The ultimate fate of cancer cells treated with podophyllotoxin glucosides is often apoptosis. This programmed cell death is orchestrated by complex signaling cascades.

A common mechanism of apoptosis induction by these compounds is through the activation of caspase-3, a key executioner caspase. Activation of caspase-3 can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and activation of caspase-9, which in turn activates caspase-3.

Some podophyllotoxin glucosides have been shown to alter the Chk-2 signaling pathway. Checkpoint kinase 2 (Chk2) is a tumor suppressor that plays a critical role in the cellular response to DNA damage. When activated by DNA damage, Chk2 can phosphorylate p53, leading to cell cycle arrest or apoptosis. The regulation of p53-dependent apoptosis by Chk2 can occur in both an ATM-dependent and -independent manner.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of podophyllotoxin glucosides.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a negative control.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by using a fluorescent reporter.

Protocol (Turbidity-based):

-

Reagent Preparation: Prepare a tubulin polymerization mix on ice containing purified tubulin (e.g., 3 mg/mL), General Tubulin Buffer, GTP (1 mM), and glycerol (B35011) (10%).

-

Compound Addition: Pipette different concentrations of the test compound (and controls like paclitaxel (B517696) for stabilization or colchicine (B1669291) for destabilization) into a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory or stabilizing effect of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Caspase-dependent apoptosis pathways.

Caption: DNA Damage Response via the ATM-Chk2-p53 Pathway.

Experimental Workflows

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

Podophyllotoxin glucosides represent a promising class of anticancer agents with diverse mechanisms of action, including microtubule depolymerization and topoisomerase II inhibition, which ultimately converge on the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of these potent compounds in cancer therapy. Further investigation into the structure-activity relationships and the specific signaling pathways modulated by different glucosidic derivatives will be crucial for the rational design of novel therapeutics with improved efficacy and reduced toxicity.

References

- 1. Cytotoxicity, apoptosis induction, and mitotic arrest by a novel podophyllotoxin glucoside, 4DPG, in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity | Semantic Scholar [semanticscholar.org]

Mutabiloside structural analogs and derivatives

An in-depth analysis of scientific databases and literature sources did not yield specific information on a compound named "mutabiloside." This suggests that "this compound" may be a novel, recently discovered compound with limited publicly available data, a proprietary name not yet disclosed in scientific literature, or potentially a misspelling of another compound.

Therefore, it is not possible to provide an in-depth technical guide on the structural analogs and derivatives of "this compound" as requested.

However, a wealth of information is available for other complex natural products that fit the scope of your request for a detailed technical guide for researchers and drug development professionals. We can offer to produce a comprehensive whitepaper on one of the following well-characterized compounds, for which extensive data on structural analogs, bioactivity, and mechanisms of action exists:

-

Taccalonolides: A class of microtubule stabilizers with potent anticancer activity. Numerous structural analogs have been synthesized and evaluated, providing a rich dataset for a comparative guide.

-

Phenylahistin: A marine-derived compound that inhibits microtubule polymerization. Its derivatives have been explored for anticancer applications, and co-crystal structures with tubulin are available.

-

Amphomycin Analogs (e.g., MX-2401): Lipopeptide antibiotics with a unique mechanism of action, offering a compelling case study in antibiotic development.

We invite you to select one of these topics, or another compound of interest for which sufficient public data is available. Upon your selection, we will proceed with generating the in-depth technical guide, adhering to all your specified requirements for data presentation, experimental protocols, and Graphviz visualizations.

Early In Vitro Studies on Mutabiloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutabiloside, a flavonol triglycoside identified as quercetin (B1663063) 3-O-[beta-D-xylopyranosyl(1-->2)-alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside, is a natural compound isolated from Hibiscus mutabilis. Early in vitro research has highlighted its potential as an α-glucosidase inhibitor, suggesting a possible role in the management of carbohydrate metabolism. Furthermore, preliminary studies have indicated its potential involvement in the modulation of blood stasis. This technical guide provides a comprehensive overview of the foundational in vitro studies on this compound, presenting available quantitative data, detailed experimental methodologies, and postulated signaling pathways to support further research and development.

Quantitative Data

Table 1: α-Glucosidase Inhibitory Activity

| Compound/Extract | IC50 Value |

| This compound | Data not available |

| Hibiscus mutabilis leaf extract | Not specified |

| Acarbose (B1664774) (Reference Standard) | Varies by study (e.g., ~208.53 µg/mL) |

Note: The IC50 value for acarbose can vary depending on the specific assay conditions.

Experimental Protocols

This section details the methodologies employed in the early in vitro evaluation of this compound and related compounds.

α-Glucosidase Inhibition Assay

This in vitro assay is fundamental for assessing the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine.

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of α-glucosidase is prepared in phosphate buffer.

-

Various concentrations of this compound and the positive control, acarbose, are prepared.

-

In a 96-well microplate, a fixed volume of the α-glucosidase solution is added to wells containing different concentrations of this compound or acarbose.

-

The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

The enzymatic reaction is initiated by adding a solution of the substrate, pNPG.

-

The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

-

After a specific time, the reaction is terminated by adding a sodium carbonate solution.

-

The absorbance is measured using a microplate reader at a wavelength of 405 nm. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic cleavage of pNPG.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

In Vitro Platelet Aggregation Assay

While no specific studies on this compound's effect on platelet aggregation have been published, this protocol outlines a general method that could be adapted for its evaluation.

Objective: To assess the potential of this compound to inhibit platelet aggregation induced by various agonists.

Materials and Reagents:

-

Human platelet-rich plasma (PRP)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

This compound (test compound)

-

Saline solution (control)

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh human blood samples.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-warm the PRP sample to 37°C.

-

Add a specific concentration of this compound or the control solution to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).

-

Monitor the change in light transmittance through the PRP sample using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Record the aggregation curve for a set period.

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the control.

Workflow Diagram:

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, as a quercetin-3-O-glycoside, it is plausible that it may interact with pathways known to be affected by similar flavonoid glycosides. The following diagram illustrates a hypothetical signaling cascade based on the known activities of other quercetin glycosides, which have been shown to influence pathways such as the cAMP, MAPK, and Akt/GSK3β/β-catenin signaling pathways.[1][2] It is crucial to note that this is a speculative model and requires experimental validation for this compound.

Conclusion and Future Directions

The early in vitro findings for this compound suggest its potential as a bioactive compound, particularly in the context of α-glucosidase inhibition. However, the current body of literature is limited. To advance the understanding of this compound's therapeutic potential, future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 value of purified this compound for α-glucosidase inhibition is a critical next step.

-

Mechanism of Action: Elucidating the specific molecular interactions and signaling pathways through which this compound exerts its effects is essential.

-

Broader Screening: Expanding in vitro studies to investigate its effects on other relevant biological targets, such as those involved in inflammation and oxidative stress, would provide a more comprehensive profile of its bioactivity.

-

In Vitro Blood Stasis Models: Conducting detailed in vitro studies on platelet aggregation, coagulation, and fibrinolysis to validate and understand its purported effects on blood stasis.

This technical guide serves as a foundational resource for the scientific community to build upon the initial discoveries related to this compound and to guide future investigations into its potential as a novel therapeutic agent.

References

- 1. Quercetin and quercetin-3-O-glucoside interact with different components of the cAMP signaling cascade in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, a Flavonoid Compound, Promotes Melanogenesis through the Upregulation of MAPKs and Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Mudanpioside

A Representative Protocol for Glycosides from Paeonia suffruticosa

Introduction

The following application note provides a detailed protocol for the extraction and purification of mudanpiosides, a class of monoterpene glycosides isolated from the root cortex of Paeonia suffruticosa (Mudanpi). Due to the likely misspelling of "mutabiloside" in the user request, this protocol for the closely named and relevant "mudanpioside" is provided as a representative example. Mudanpiosides and related glycosides from Paeonia species have garnered interest for their potential therapeutic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products. The protocols described herein cover solvent extraction, preliminary purification by liquid-liquid partitioning and macroporous resin chromatography, and final purification using column chromatography and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Analysis of Extraction and Purification

The efficiency of extraction and purification can be influenced by various parameters. The tables below summarize quantitative data from studies on glycoside isolation from Paeonia suffruticosa, providing a comparative overview of different methodologies.

Table 1: Comparison of Extraction Methods for Monoterpene Glycosides from Paeonia suffruticosa

| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Power (W) | Liquid-to-Material Ratio (mL/g) | Yield (mg/g) | Reference |

| Ultrasound-Assisted Extraction | 33% Ethanol (B145695) | 55 | 44 | 400 | 33:1 | 121.03 | [1][2] |

| Conventional Solvent Extraction | 95% then 70% Ethanol | Room Temperature | Not Specified | N/A | Not Specified | Not Specified | [3] |

| Sonication | 80% Methanol (B129727) | 40 | 60 | N/A | 20:1 | Not Specified | [4] |

Table 2: Purification Efficiency of Monoterpene Glycosides from Paeonia suffruticosa

| Purification Step | Stationary Phase | Elution Solvents | Initial Purity (%) | Final Purity (%) | Recovery (%) | Reference |

| Macroporous Resin Chromatography | LSA-900C | Water, 70% Ethanol | 20.5 | 71.2 | Not Specified | [1] |

| Preparative HPLC | Phenyl Column | 45% Methanol | Not Specified | High Purity | Not Specified | |

| Preparative HPLC | C18 Column | Methanol/0.1% Acetic Acid Water Gradient | ~82% | >98% | Not Specified |

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of mudanpiosides from the dried root cortex of Paeonia suffruticosa.

Protocol 1: Ultrasound-Assisted Solvent Extraction

This protocol is optimized for a high yield of monoterpene glycosides using ultrasound-assisted extraction.

-

Preparation of Plant Material:

-

Obtain dried root cortex of Paeonia suffruticosa.

-

Grind the material into a fine powder.

-

-

Extraction:

-

Place the powdered plant material in an extraction vessel.

-

Add 33% ethanol at a liquid-to-material ratio of 33:1 (mL/g).

-

Perform ultrasound-assisted extraction under the following conditions:

-

Ultrasonic Power: 400 W

-

Temperature: 55 °C

-

Time: 44 minutes

-

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Collect the supernatant (the crude extract).

-

-

Concentration:

-

Concentrate the crude extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

Protocol 2: Preliminary Purification by Liquid-Liquid Partitioning

This protocol is a classical approach to fractionate the crude extract based on polarity.

-

Initial Extraction:

-

Extract the powdered root cortex (4.5 kg) with 95% ethanol, followed by 70% ethanol at room temperature.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a dark-brown syrup.

-

-

Partitioning:

-

Partition the syrup between hexane (B92381) and 90% methanol. Discard the hexane layer which contains nonpolar compounds.

-

Concentrate the 90% methanol layer and then partition it between ethyl acetate (B1210297) and water.

-

The water layer, containing the polar glycosides, is retained for further purification.

-

Protocol 3: Macroporous Resin Column Chromatography

This step is effective for the enrichment of glycosides from the aqueous extract.

-

Column Preparation:

-

Select a suitable macroporous resin (e.g., LSA-900C) and pack it into a glass column.

-

Pre-condition the column by washing with ethanol followed by deionized water until the effluent is neutral.

-

-

Sample Loading:

-

Dissolve the concentrated aqueous extract in a minimal amount of deionized water.

-

Load the sample onto the prepared column at a controlled flow rate.

-

-

Elution:

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the adsorbed glycosides with 70% ethanol.

-

-

Fraction Collection and Analysis:

-

Collect the ethanolic eluate.

-

Monitor the composition of the eluate using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the target glycosides and concentrate under reduced pressure. This yields a purified extract with significantly increased glycoside content (from approximately 20.5% to 71.2% purity).

-

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

This is the final step for isolating individual high-purity glycosides.

-

System Preparation:

-

Use a preparative HPLC system equipped with a suitable column (e.g., Phenyl or C18).

-

Equilibrate the column with the initial mobile phase.

-

-

Sample Preparation:

-

Dissolve the enriched glycoside fraction from the previous step in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: Phenyl-functionalized silica (B1680970) gel column.

-

Mobile Phase: 45% Methanol in water.

-

Flow Rate: Dependent on the column dimensions (typically in the range of 5-20 mL/min for preparative scale).

-

Detection: UV detector at a suitable wavelength (e.g., 230 nm for paeoniflorin-type compounds).

-

-

Fraction Collection:

-

Collect the fractions corresponding to the peaks of interest.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain the purified mudanpioside.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows for the extraction and purification of mudanpiosides.

Figure 1: Overall workflow for the extraction and purification of Mudanpioside.

Figure 2: Solvent partitioning scheme for preliminary purification.

References

- 1. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [mdpi.com]

- 2. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Nontargeted Metabolomic Profiling of a Single Paeonia Lactiflora Plant and its Quality Marker Identification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Mutabiloside

Disclaimer: As of the latest literature review, "Mutabiloside" is not a formally recognized compound in major chemical databases. Therefore, this document provides a generalized set of analytical methods and protocols based on the quantification of structurally similar compounds, specifically iridoid glycosides. These methodologies serve as a robust starting point for developing a validated assay for a novel or less-characterized glycoside compound.

Introduction

This compound, a putative iridoid glycoside, requires precise and accurate quantification for various research and development applications, including pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. This document outlines recommended analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of this compound in different matrices.

Analytical Methods Overview

The choice of analytical method for this compound quantification will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): A widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices like plasma, urine, and tissue homogenates. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides high specificity and accurate quantification.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Application Note

This method is designed for the routine quality control and quantification of this compound in raw materials and finished products where the concentration is expected to be relatively high and the matrix is less complex.

Experimental Protocol

3.2.1. Sample Preparation

-

Plant Material/Extract:

-

Accurately weigh 1.0 g of powdered plant material or extract.

-

Add 25 mL of methanol (B129727).

-

Sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction twice.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 10 mL of methanol.

-

Filter through a 0.45 µm syringe filter before HPLC analysis.

-

-

Pharmaceutical Dosage Forms (Tablets/Capsules):

-

Grind a representative number of tablets (e.g., 10) to a fine powder.

-

Accurately weigh a portion of the powder equivalent to a single dose.

-

Disperse in 50 mL of methanol and sonicate for 30 minutes to dissolve the active compound.

-

Dilute to a final volume of 100 mL with methanol.

-

Filter through a 0.45 µm syringe filter.

-

3.2.2. Chromatographic Conditions

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 20:80, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined based on the UV spectrum of purified this compound (typically in the range of 230-280 nm for iridoid glycosides).

-

Injection Volume: 10 µL.

3.2.3. Method Validation Parameters

The method should be validated according to ICH guidelines, and the typical performance data for similar compounds are summarized below.

| Parameter | Typical Range |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 95 - 105% |

Experimental Workflow

Caption: General workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Application Note

This LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices. It is ideal for pharmacokinetic, bioavailability, and metabolism studies.

Experimental Protocol

4.2.1. Sample Preparation (Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar stable isotope-labeled compound or another iridoid glycoside not present in the sample).

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

-

4.2.2. LC-MS/MS Conditions

-

Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

A gradient elution is typically used (e.g., 5% B to 95% B over 10 minutes).

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative, to be optimized for this compound.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and a specific product ion need to be determined by infusing a standard solution of this compound.

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.

-

4.2.3. Method Validation Parameters

| Parameter | Typical Range |

| Linearity (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

| Matrix Effect | To be evaluated and minimized |

Experimental Workflow

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Hypothetical Signaling Pathway Involving this compound

Iridoid glycosides are known to modulate various signaling pathways, often related to anti-inflammatory and antioxidant effects. The following diagram illustrates a hypothetical pathway through which this compound might exert its biological effects.

Caption: Hypothetical signaling pathways modulated by this compound.

Application Note: Quantitative Analysis of Mutabiloside in Biological Matrices using HPLC-MS/MS

Introduction

Mutabiloside, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a robust and sensitive analytical method for its quantification in various biological matrices becomes imperative. This application note details a comprehensive HPLC-MS/MS protocol for the sensitive and selective determination of this compound. The methodology presented herein is crucial for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) studies. While specific data for this compound is synthesized from methodologies applied to analogous iridoid glycosides, this protocol provides a solid foundation for its analysis.[1][2][3]

Instrumentation and Reagents

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for optimal separation of iridoid glycosides.[2]

-

Solvents: HPLC-grade acetonitrile (B52724), methanol, and water. Formic acid or phosphoric acid for mobile phase modification.[1]

-

This compound Standard: A certified reference standard of this compound.

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

3. HPLC Method

A representative HPLC method for the analysis of iridoid glycosides is presented below. Optimization may be required for specific applications.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 4.0 | 30 |

| 5.0 | 35 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

4. Mass Spectrometry Method

The mass spectrometer should be operated in negative ionization mode, which has shown high sensitivity for iridoid glycosides.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 25 V |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 850 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for a Representative Iridoid Glycoside (Deacetylasperulosidic acid)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Deacetylasperulosidic acid | [M-H]⁻ | 226.97 | 20 |

| Deacetylasperulosidic acid | [M-H]⁻ | 164.98 | 25 |